molecular formula C14H19NO3 B13019463 Methyl 3-((cyclopentylamino)methyl)-4-hydroxybenzoate

Methyl 3-((cyclopentylamino)methyl)-4-hydroxybenzoate

Cat. No.: B13019463
M. Wt: 249.30 g/mol
InChI Key: OSXCEEWWCDUCBS-UHFFFAOYSA-N
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Description

Methyl 3-((cyclopentylamino)methyl)-4-hydroxybenzoate is a benzoate ester derivative featuring a cyclopentylamino-methyl substituent at the 3-position and a hydroxyl group at the 4-position of the aromatic ring. The cyclopentylamino group introduces steric bulk and lipophilicity, which may influence solubility, crystallinity, and bioactivity compared to simpler derivatives like methylparaben (methyl 4-hydroxybenzoate) .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 3-[(cyclopentylamino)methyl]-4-hydroxybenzoate

InChI

InChI=1S/C14H19NO3/c1-18-14(17)10-6-7-13(16)11(8-10)9-15-12-4-2-3-5-12/h6-8,12,15-16H,2-5,9H2,1H3

InChI Key

OSXCEEWWCDUCBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)CNC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((cyclopentylamino)methyl)-4-hydroxybenzoate typically involves the esterification of 3-((cyclopentylamino)methyl)-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reaction mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((cyclopentylamino)methyl)-4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl 3-((cyclopentylamino)methyl)-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-((cyclopentylamino)methyl)-4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs, emphasizing substituent effects:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight Melting Point (°C) Synthesis Yield (%) Key Spectral Data (NMR/IR)
Target Compound Cyclopentylamino-methyl C₁₄H₁₉NO₃ 249.31 Not reported Not reported Not available
Methyl 3-[(cyclohexylacetyl)amino]-4-hydroxybenzoate (4c) Cyclohexylacetyl-amino C₁₇H₂₂N₂O₄ 318.37 165 89 1H-NMR (DMSO-d6): δ 10.34 (s, 1H, NH), 7.70–7.60 (m, 2H), 4.10 (m, 1H, cyclohexyl)
Methyl 3-((dimethylamino)methyl)-4-hydroxybenzoate Dimethylamino-methyl C₁₁H₁₅NO₃ 209.24 Not reported Not reported 1H-NMR (CDCl3): δ 7.89 (d, 1H), 6.85 (d, 1H), 3.88 (s, 3H, OCH3), 3.45 (s, 2H, CH2N)
Methyl 4-hydroxybenzoate (methylparaben) H (unsubstituted) C₈H₈O₃ 152.15 125–128 Not applicable FT-IR: 1670 cm⁻¹ (C=O), 3200 cm⁻¹ (OH)
Methyl 3-(2,3-dihydroxy-3-methylbutyl)-4-hydroxybenzoate Dihydroxy-3-methylbutyl C₁₃H₁₈O₅ 254.28 Not reported Not reported SMILES: COC(=O)C1=CC(CC(O)C(C)(C)O)=C(O)C=C1

Key Observations :

  • Thermal Stability : Cyclohexylacetyl derivatives (e.g., 4c) exhibit higher melting points (~165°C) due to stronger intermolecular interactions, suggesting that the target compound may also display significant crystallinity if synthesized .
  • Spectral Signatures : The NH proton in 4c (δ 10.34 ppm) and CH2N protons in (δ 3.45 ppm) highlight substituent-specific NMR shifts, which could guide characterization of the target compound.

Biological Activity

Methyl 3-((cyclopentylamino)methyl)-4-hydroxybenzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article delves into the detailed biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a methyl ester group attached to a hydroxybenzoate framework, with a cyclopentylamino side chain. This unique structure contributes to its biological properties.

  • Chemical Formula : C13H17N O3
  • Molecular Weight : 235.28 g/mol

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate their activity, leading to various biological responses. The precise pathways are still under investigation, but preliminary studies suggest potential involvement in:

  • Enzyme Inhibition : Possible inhibition of enzymes related to inflammation and microbial growth.
  • Receptor Modulation : Interaction with receptors that mediate immune responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi.

Pathogen TypeActivity ObservedReference
BacteriaInhibition of growth in Staphylococcus aureus
FungiEffective against Candida albicans

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can reduce markers of inflammation in cellular models.

Inflammatory MarkerEffect ObservedReference
TNF-alphaDecreased production in treated cells
IL-6Inhibition of secretion

Case Studies

Several case studies have explored the efficacy of this compound in various applications:

  • Case Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antibacterial effects on clinical isolates.
    • Findings : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains of bacteria, indicating potential as a therapeutic agent.
  • Case Study on Anti-inflammatory Activity :
    • Objective : Assess the reduction of inflammatory cytokines in vitro.
    • Findings : Treatment resulted in a significant decrease in IL-6 and TNF-alpha levels, suggesting its role as an anti-inflammatory agent.

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